molecular formula C11H14FN B8730871 7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-amine

Cat. No. B8730871
M. Wt: 179.23 g/mol
InChI Key: FIEJESIRHQGGGN-UHFFFAOYSA-N
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Patent
US09365520B2

Procedure details

To a solution of the crude N-(7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)-1,1-diphenylmethanimine in THF (30 mL) was added LM hydrochloric acid (29 mL, 29.17 mmol) at room temperature, and the mixture was stirred at room temperature for 30 min. The pH of the reaction mixture was adjusted to >7 with sodium hydroxide, and the mixture was extracted with ethyl acetate (×2). The organic layer was washed with 10% brine, dried over sodium sulfate, and concentrated under reduced pressure to give the crude 7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-amine as an orange oil.
Name
N-(7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)-1,1-diphenylmethanimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N:13]=C(C2C=CC=CC=2)C2C=CC=CC=2)[CH:5]=[C:6]2[C:10]=1[C:9]([CH3:12])([CH3:11])[CH2:8][CH2:7]2.Cl.[OH-].[Na+]>C1COCC1>[F:1][C:2]1[CH:3]=[C:4]([NH2:13])[CH:5]=[C:6]2[C:10]=1[C:9]([CH3:11])([CH3:12])[CH2:8][CH2:7]2 |f:2.3|

Inputs

Step One
Name
N-(7-fluoro-1,1-dimethyl-2,3-dihydro-1H-inden-5-yl)-1,1-diphenylmethanimine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C2CCC(C12)(C)C)N=C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
29 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (×2)
WASH
Type
WASH
Details
The organic layer was washed with 10% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C=C2CCC(C12)(C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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